Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane
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Overview
Description
Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane is a complex organic compound that features a combination of tert-butyl, difluoro, and dioxaborolan groups attached to a phenoxy and dimethylsilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,3-difluorophenol with tert-butyl dimethylsilyl chloride in the presence of a base to form the tert-butyl dimethylsilyl ether. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethylsilane groups are replaced by other functional groups.
Oxidation and Reduction: The phenoxy and dioxaborolan groups can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The dioxaborolan group is particularly useful in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Bases: Common bases used include potassium carbonate and sodium hydroxide.
Catalysts: Palladium-based catalysts are often employed in coupling reactions.
Solvents: Typical solvents include dichloromethane, tetrahydrofuran, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and interactions.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane involves its ability to participate in various chemical reactions. The dioxaborolan group, for instance, facilitates Suzuki-Miyaura coupling by forming a stable boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl ether
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate
Uniqueness
Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane is unique due to the presence of both difluoro and dioxaborolan groups, which impart distinct reactivity and stability. This combination makes it particularly valuable in applications requiring precise control over chemical reactivity and molecular interactions .
Properties
Molecular Formula |
C18H29BF2O3Si |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
tert-butyl-[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |
InChI |
InChI=1S/C18H29BF2O3Si/c1-16(2,3)25(8,9)22-13-11-10-12(14(20)15(13)21)19-23-17(4,5)18(6,7)24-19/h10-11H,1-9H3 |
InChI Key |
RUQBIAVGSKXULN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O[Si](C)(C)C(C)(C)C)F)F |
Origin of Product |
United States |
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